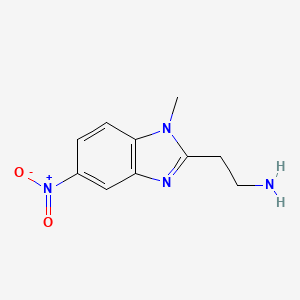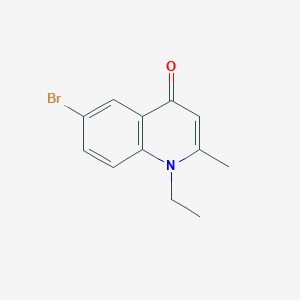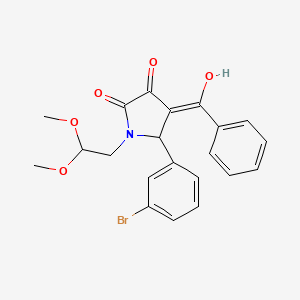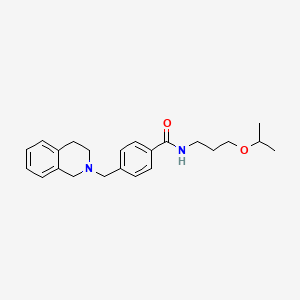oxan-4-YL]ethyl})amine](/img/structure/B15000695.png)
[1-(4-Chlorophenyl)ethyl]({2-[2-ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)ethyloxan-4-YL]ethyl})amine: is a complex organic compound characterized by the presence of a chlorophenyl group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)ethyloxan-4-YL]ethyl})amine typically involves multiple steps:
Formation of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring, usually using chlorine gas or a chlorinating agent like thionyl chloride.
Attachment of the Ethyl Group: The ethyl group is introduced through an alkylation reaction, often using ethyl bromide in the presence of a strong base like sodium hydride.
Formation of the Oxane Ring: The oxane ring is synthesized through a cyclization reaction, which may involve the use of a diol and an acid catalyst.
Final Assembly: The final step involves the coupling of the chlorophenyl and oxane-containing intermediates through a nucleophilic substitution reaction, typically using a strong nucleophile like sodium amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the chlorophenyl group, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Chlorophenyl)ethyloxan-4-YL]ethyl})amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, 1-(4-Chlorophenyl)ethyloxan-4-YL]ethyl})amine is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)ethyloxan-4-YL]ethyl})amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)ethyloxan-4-YL]ethyl})amine
- 1-(4-Fluorophenyl)ethyloxan-4-YL]ethyl})amine
- 1-(4-Methylphenyl)ethyloxan-4-YL]ethyl})amine
Uniqueness
The uniqueness of 1-(4-Chlorophenyl)ethyloxan-4-YL]ethyl})amine lies in its specific substitution pattern and the presence of both a chlorophenyl group and an oxane ring. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H34ClNO |
|---|---|
Molecular Weight |
352.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(2-ethyl-2-methyl-4-propan-2-yloxan-4-yl)ethyl]ethanamine |
InChI |
InChI=1S/C21H34ClNO/c1-6-20(5)15-21(16(2)3,12-14-24-20)11-13-23-17(4)18-7-9-19(22)10-8-18/h7-10,16-17,23H,6,11-15H2,1-5H3 |
InChI Key |
FRRPVDBEADNXFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)(CCNC(C)C2=CC=C(C=C2)Cl)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B15000612.png)
![(1S,4S,5S,6S)-4-(hydroxymethyl)-6-(thiophen-2-ylcarbonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B15000614.png)
![3-(4-fluorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B15000617.png)
![6-butyl-8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15000625.png)
![3-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyridine](/img/structure/B15000629.png)

![5-amino-2-(2-chlorophenyl)-N-(4-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15000640.png)
![4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B15000643.png)
![N',N'-diethyl-N-(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)ethane-1,2-diamine](/img/structure/B15000654.png)

![4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000666.png)
![4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid](/img/structure/B15000678.png)


